molecular formula C14H13NO3S B5648494 2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide

2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide

Cat. No.: B5648494
M. Wt: 275.32 g/mol
InChI Key: PVJZHWVKMXPQOQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide is a compound that belongs to the family of quinoid compounds. These compounds are characterized by the presence of a 4-iminocyclohexa-2,5-dien-1-one fragment. Quinoid compounds are found in natural products, endogenous biochemical substances, medicines, and the environment. They can also be formed as a result of the metabolism of aromatic compounds .

Preparation Methods

The synthesis of 2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with various reagents. For instance, reactions with potassium thiocyanate or thiourea in ethanol in the presence of hydrochloric acid have been reported to yield high amounts of the desired product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide undergoes various chemical reactions, including halogenation, oxidation, and reduction. Halogenation reactions can introduce up to four halogen atoms into the compound, with the degree of halogenation controlled by varying the reaction conditions . Common reagents used in these reactions include halogens, potassium thiocyanate, and thiourea. Major products formed from these reactions include halogenated derivatives and benzoxathiol-2-one derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is influenced by its redox potential and electrophilicity, which determine its cytotoxic and cytoprotective effects . The specific pathways and molecular targets involved in these processes are complex and depend on the compound’s chemical structure and the nature of its substituents.

Comparison with Similar Compounds

Similar compounds to 2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide include other quinoid compounds with the 4-iminocyclohexa-2,5-dien-1-one fragment. These include derivatives with different alkyl or aryl substituents on the nitrogen atom or in the quinoid ring. The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2,5-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-3-4-11(2)14(9-10)19(17,18)15-12-5-7-13(16)8-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJZHWVKMXPQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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